A Technical Guide to Ethyl 3-bromo-2,2-difluoropropanoate: A Key Building Block in Fluorine Chemistry
A Technical Guide to Ethyl 3-bromo-2,2-difluoropropanoate: A Key Building Block in Fluorine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-2,2-difluoropropanoate, identified by its CAS number 111773-24-1, is a pivotal fluorinated building block in modern organic synthesis.[1] Its unique structure, featuring a difluoro group at the α-position and a bromine atom at the β-position, imparts distinct reactivity that makes it a valuable intermediate in the synthesis of complex molecules.[2] This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical and agrochemical research. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, bioavailability, and overall efficacy, driving the demand for versatile fluorinated reagents like Ethyl 3-bromo-2,2-difluoropropanoate.[1][2]
Chemical and Physical Properties
The physicochemical properties of Ethyl 3-bromo-2,2-difluoropropanoate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 111773-24-1 | [1][3][4] |
| Molecular Formula | C₅H₇BrF₂O₂ | [1][3] |
| Molecular Weight | 217.01 g/mol | [5] |
| Appearance | Colorless liquid | [4] |
| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Boiling Point | 157.6 ± 35.0 °C (Predicted) | [1][3] |
| Flash Point | 55 °C | [1][3] |
| InChI Key | PLIFTLNQZPFIPS-UHFFFAOYSA-N | [1][3] |
| SMILES | CCOC(=O)C(F)(F)CBr | |
| Purity | ≥95.0% to ≥98% (Commercially available) | [4] |
Synthesis and Experimental Protocols
The synthesis of Ethyl 3-bromo-2,2-difluoropropanoate can be achieved through various methods. One documented method involves the reaction of 2,2,3,3-tetrafluorooxetane with magnesium bromide in diethyl ether.
Synthesis from 2,2,3,3-Tetrafluorooxetane
This procedure outlines the synthesis of Ethyl 3-bromo-2,2-difluoropropanoate from 2,2,3,3-tetrafluorooxetane.
Reaction Scheme:
Experimental Protocol:
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Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a solution of magnesium bromide in diethyl ether.
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Reaction Initiation: Cool the flask to 0 °C using an ice bath.
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Addition of Reactant: Slowly add 2,2,3,3-tetrafluorooxetane to the stirred solution of magnesium bromide over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to 20 °C and continue stirring for 3 hours.[3]
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield Ethyl 3-bromo-2,2-difluoropropanoate.
Summary of Synthesis Conditions:
| Parameter | Value |
| Starting Material | 2,2,3,3-Tetrafluorooxetane |
| Reagent | Magnesium bromide in Diethyl ether |
| Temperature | 0 - 20 °C |
| Reaction Time | 3 hours |
| Yield | 81% |
Reference: Organic and Biomolecular Chemistry, 2011, vol. 9, #15, p. 5493 - 5502.[3]
Caption: Synthesis workflow for Ethyl 3-bromo-2,2-difluoropropanoate.
Applications in Drug Development and Agrochemicals
Ethyl 3-bromo-2,2-difluoropropanoate is a versatile reagent, primarily used for the introduction of the -CF₂CH₂Br moiety into organic molecules. This functional group can then be further manipulated to create a variety of fluorine-containing compounds.
Role as a Fluorinated Building Block
The presence of the difluoromethylene group is of particular interest in medicinal chemistry. This group can act as a bioisostere for an oxygen atom or a methylene group, potentially improving the metabolic stability and pharmacokinetic profile of a drug candidate. The bromine atom provides a reactive handle for nucleophilic substitution or for the formation of organometallic reagents.
Key Reactions and Transformations
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Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and azides, to introduce the difluoroethyl group into a target molecule.
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Reformatsky Reaction: While not as common as with α-bromoesters, this compound can potentially undergo Reformatsky-type reactions with aldehydes and ketones in the presence of activated zinc to form β-hydroxy-α,α-difluoroesters.
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Radical Reactions: The carbon-bromine bond can be cleaved under radical conditions to generate a difluoroalkyl radical, which can then participate in various carbon-carbon bond-forming reactions.
Caption: Logical flow of the application of Ethyl 3-bromo-2,2-difluoropropanoate.
Safety and Handling
Ethyl 3-bromo-2,2-difluoropropanoate is a flammable liquid and is toxic if swallowed. It can cause skin and serious eye irritation and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6] It should be used in a well-ventilated area, preferably in a fume hood.[6] Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6]
GHS Hazard Statements:
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H226: Flammable liquid and vapour
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H301: Toxic if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
